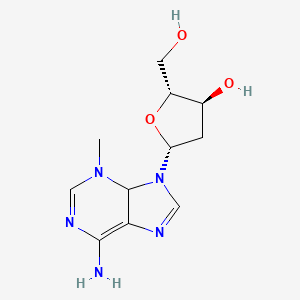
2'-Deoxy-3-methyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-3-methyladenosine is a modified nucleoside with the molecular formula C11H15N5O3 It is a derivative of adenosine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and a methyl group is added to the adenine base
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-3-methyladenosine typically involves the methylation of 2’-deoxyadenosine. One common method includes the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of 2’-Deoxy-3-methyladenosine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-3-methyladenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the adenine base, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or amines in polar aprotic solvents like DMF or DMSO.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2’-deoxy-3-methyladenosine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
2’-Deoxy-3-methyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is employed in studies of DNA and RNA methylation, which are crucial for understanding gene expression and regulation.
Medicine: Research into its potential therapeutic applications includes its role in antiviral and anticancer treatments.
Mechanism of Action
The mechanism of action of 2’-Deoxy-3-methyladenosine involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. The methyl group on the adenine base can influence base pairing and the overall structure of the nucleic acid, potentially altering gene expression and protein synthesis. Molecular targets include DNA and RNA polymerases, as well as various methyltransferases involved in epigenetic regulation .
Comparison with Similar Compounds
2’-Deoxyadenosine: Lacks the methyl group on the adenine base.
3-Methyladenosine: Contains a methyl group but retains the hydroxyl group at the 2’ position.
N6-Methyladenosine: Methylation occurs at the nitrogen atom in the adenine base.
Uniqueness: 2’-Deoxy-3-methyladenosine is unique due to its specific methylation pattern and the absence of the 2’ hydroxyl group. This combination of features imparts distinct biochemical properties, making it valuable for specialized research applications .
Properties
Molecular Formula |
C11H17N5O3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(6-amino-3-methyl-4H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H17N5O3/c1-15-4-14-10(12)9-11(15)16(5-13-9)8-2-6(18)7(3-17)19-8/h4-8,11,17-18H,2-3,12H2,1H3/t6-,7+,8+,11?/m0/s1 |
InChI Key |
KMIMBBFXBKSPKJ-STAMCERTSA-N |
Isomeric SMILES |
CN1C=NC(=C2C1N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N |
Canonical SMILES |
CN1C=NC(=C2C1N(C=N2)C3CC(C(O3)CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















